N,N-Dimethylnicotinamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Enzyme Inhibition

One area of investigation involves N,N-DMA's potential as an enzyme inhibitor. Studies suggest it may inhibit enzymes like Poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair and cell death. Inhibiting PARP is a strategy being explored in cancer treatment, and N,N-DMA has been shown to exhibit weak PARP inhibitory activity in some studies []. However, further research is needed to determine its effectiveness and potential therapeutic applications.

Biological Activity

Limited research has also explored the potential biological activities of N,N-DMA. Some studies suggest it may possess antioxidant and anti-inflammatory properties []. However, these findings are preliminary and require further investigation to understand the mechanisms and potential benefits of these activities.

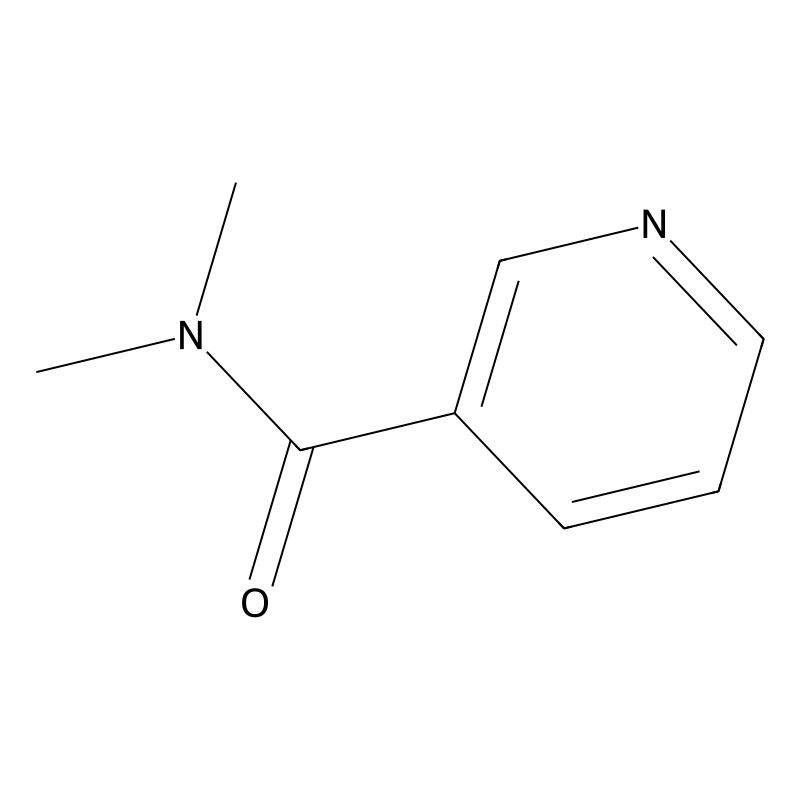

N,N-Dimethylnicotinamide is an organic compound with the molecular formula CHNO. It is a derivative of nicotinamide, characterized by the presence of two methyl groups attached to the nitrogen atom of the amide functional group. This compound is known for its structural similarity to nicotinamide, which is a form of vitamin B3, and plays a significant role in various biological processes.

Research on the mechanism of action of N,N-DMN is ongoing. Some studies suggest potential roles for N,N-DMN in:

- Protein sirtuin activation: Sirtuins are a class of enzymes involved in cellular health and aging. N,N-DMN might activate these enzymes, potentially impacting cellular processes.

- Acylation Reactions: N,N-Dimethylnicotinamide can react with acyl chlorides to form N-acyl derivatives.

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze back to nicotinamide and dimethylamine.

- Reduction Reactions: It can be reduced to form N,N-dimethylpyridine derivatives.

The compound's reactivity is influenced by the electron-withdrawing nature of the pyridine ring, which can stabilize nucleophilic attack at the carbonyl carbon.

N,N-Dimethylnicotinamide exhibits various biological activities. It has been studied for its potential roles in:

- Anti-inflammatory Effects: The compound may modulate inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases.

- Metabolic Pathways: As a metabolite of nicotinamide, it participates in metabolic processes related to energy production and cellular function.

- Neuroprotective Properties: Some studies suggest that N,N-dimethylnicotinamide may protect neuronal cells from oxidative stress.

Several methods have been developed for synthesizing N,N-dimethylnicotinamide:

- Direct Methylation: The simplest approach involves the methylation of nicotinamide using dimethyl sulfate or methyl iodide in the presence of a base.

- Reaction with Dimethylamine: Nicotinic acid can be reacted with dimethylamine under acidic conditions to yield N,N-dimethylnicotinamide.

- Multi-step Synthesis: More complex synthesis routes involve multiple steps, including acylation and amination reactions, as outlined in patent literature .

N,N-Dimethylnicotinamide has several applications across different fields:

- Pharmaceuticals: It is explored for its potential use in drug formulations targeting inflammation and metabolic disorders.

- Agriculture: The compound may serve as an active ingredient in agricultural chemicals due to its biological activity.

- Cosmetics: Its properties may be utilized in skincare products aimed at reducing inflammation and enhancing skin health.

Research on N,N-dimethylnicotinamide has revealed interactions with various biological targets:

- Enzymatic Interactions: The compound may inhibit certain enzymes involved in inflammatory pathways.

- Receptor Binding: Studies indicate that it could interact with receptors related to cellular signaling pathways, influencing physiological responses.

These interactions highlight its potential therapeutic benefits and necessitate further investigation into its mechanisms of action.

N,N-Dimethylnicotinamide shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Nicotinamide | Same pyridine ring; lacks methyl groups | Essential vitamin B3; broader metabolic role |

| N-Methylnicotinamide | One methyl group; similar amide structure | Less sterically hindered; different biological effects |

| 2-Aminosulfonyl-N,N-dimethylnicotinamide | Contains sulfonyl group; similar amine structure | Potentially enhanced solubility and reactivity |

N,N-Dimethylnicotinamide is unique due to its specific methylation pattern, which affects its solubility and biological activity compared to these similar compounds.

N,N-Dimethylnicotinamide contains a pyridine ring, which exhibits distinct reactivity patterns compared to benzene due to the presence of the electronegative nitrogen atom. The pyridine ring is classified as electron-deficient relative to benzene, fundamentally altering its chemical behavior [1] [2] [3].

The nitrogen atom in the pyridine ring exerts both inductive and resonance effects that withdraw electron density from the carbon atoms. The electronegative nitrogen atom (electronegativity 3.04) compared to carbon (electronegativity 2.55) creates an electron-withdrawing inductive effect through the sigma bonds [2] [4]. Additionally, resonance structures can be drawn showing the withdrawal of pi-electron density toward the nitrogen, further depleting the ring of electron density [3] [4].

Electrophilic Aromatic Substitution reactions on the pyridine ring occur preferentially at the meta position (3-position) relative to the nitrogen atom. This regioselectivity arises because electrophilic attack at the ortho (2-position) or para (4-position) would generate intermediate cations with positive charge adjacent to the electron-withdrawing nitrogen, making these positions less favorable [1] [2]. The electron deficiency of the pyridine ring makes it significantly less reactive toward electrophiles compared to benzene, often requiring harsh conditions for substitution reactions [5] [6].

Nucleophilic Substitution reactions show the opposite reactivity pattern. The electron-deficient pyridine ring is susceptible to nucleophilic attack, particularly at the ortho and para positions (2- and 4-positions) relative to nitrogen [7] [8]. This reactivity follows an addition-elimination mechanism, where the nucleophile adds to the electron-deficient carbon, followed by elimination to restore aromaticity [9] [7].

The Chichibabin reaction exemplifies this nucleophilic reactivity, where pyridine reacts with sodamide to produce 2-aminopyridine through nucleophilic substitution at the 2-position [7]. This reaction demonstrates the enhanced electrophilicity of positions adjacent to the nitrogen atom in the pyridine ring.

Amide Functional Group Properties

The amide functional group in N,N-Dimethylnicotinamide exhibits characteristic properties associated with resonance stabilization between the carbonyl carbon and nitrogen atom. The amide group displays partial double bond character in both the C-N and C-O bonds, with typical bond lengths of 1.31-1.32 Å for the C-N bond and 1.27-1.28 Å for the C-O bond [10] [11].

Resonance structures can be drawn showing electron delocalization from the nitrogen lone pair to the carbonyl oxygen, resulting in a planar amide geometry. This resonance stabilization reduces the basicity of the amide nitrogen compared to aliphatic amines, with the amide nitrogen exhibiting a pKa value of approximately 0.5 [12] [10].

The infrared spectroscopy of N,N-Dimethylnicotinamide shows characteristic amide bands: the C=O stretch appears at approximately 1675 cm⁻¹, which is lower than typical ketones (1700 cm⁻¹) due to resonance delocalization [13]. The reduced frequency indicates significant contribution from the resonance structure with C-O single bond character.

Hydrolysis resistance is a notable property of the amide functional group. The resonance stabilization makes N,N-Dimethylnicotinamide resistant to hydrolysis under neutral conditions, requiring either strong acid or base conditions at elevated temperatures for cleavage [13]. This stability is crucial for the compound's applications in various chemical processes.

The planarity of the amide group restricts rotation around the C-N bond, leading to distinct conformational behavior. Nuclear magnetic resonance studies show that at ambient temperature, the two N-methyl groups may appear as separate signals due to restricted rotation, which becomes averaged at higher temperatures [13] [14].

Dimethyl Substitution Effects

The presence of two methyl groups on the amide nitrogen in N,N-Dimethylnicotinamide produces significant steric and electronic effects that modify the compound's reactivity profile. The dimethyl substitution creates increased steric bulk around the nitrogen atom, which affects both the approach of electrophiles and the overall molecular geometry [15] [16].

Electronic effects of the dimethyl groups include increased electron density on the nitrogen atom through the inductive effect of the methyl groups. This electronic donation stabilizes the nitrogen lone pair and reduces the compound's basicity compared to primary amides [16] [17]. The dimethyl groups also eliminate the possibility of N-H hydrogen bonding, fundamentally altering the compound's solvation behavior and intermolecular interactions [18] [19].

Steric hindrance from the methyl groups affects the compound's reactivity toward electrophiles. The increased bulk around the nitrogen atom creates a protective environment that reduces the accessibility of the lone pair for coordination with Lewis acids or protonation reactions [20] [21]. This steric protection can be beneficial in synthetic applications where selective reactivity is desired.

The conformational effects of dimethyl substitution are particularly important. The resonance between the amide nitrogen and carbonyl group restricts rotation around the C-N bond, creating distinct conformational isomers that may be observed in nuclear magnetic resonance spectroscopy [22] [23]. This conformational restriction affects the compound's overall molecular dynamics and binding interactions.

Lipophilicity is increased by the dimethyl substitution, as the methyl groups enhance the compound's hydrophobic character. This increased lipophilicity affects solubility properties and membrane permeability, which is important for biological applications [18] [24].

Protonation/Deprotonation Behavior

The protonation behavior of N,N-Dimethylnicotinamide involves multiple potential sites with different protonation tendencies. The pyridine nitrogen is the primary site of protonation under normal conditions, with a pKa value of approximately 5.2, similar to other pyridine derivatives [25] [26] [27].

Protonation at the pyridine nitrogen generates a pyridinium cation, which significantly increases the electron-withdrawing character of the pyridine ring. This protonation makes the molecule more electrophilic and can activate the ring toward nucleophilic attack [7] [28]. The pyridinium cation formation is reversible and depends on the pH of the solution.

The amide nitrogen shows very low basicity due to resonance delocalization, with an estimated pKa value of approximately 0.5 [12] [28]. This low basicity means that protonation at the amide nitrogen requires strongly acidic conditions and is not favorable under normal circumstances.

Deprotonation of N,N-Dimethylnicotinamide is not readily achievable under normal conditions, as the compound lacks acidic hydrogen atoms. The aromatic hydrogens on the pyridine ring are not sufficiently acidic for deprotonation under typical basic conditions [28].

The pH-dependent behavior of N,N-Dimethylnicotinamide shows that at physiological pH (7.4), the compound exists primarily in its neutral form, with minimal protonation at the pyridine nitrogen. Under acidic conditions (pH < 3), significant protonation occurs at the pyridine nitrogen, altering the compound's chemical properties and reactivity [28] [25].

Thermodynamic considerations indicate that the protonation equilibrium is influenced by solvation effects, with polar solvents stabilizing the protonated form through hydrogen bonding with the pyridinium cation. The equilibrium position depends on both the intrinsic basicity of the nitrogen sites and the solvation environment [29] [30].

XLogP3

LogP

UNII

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant